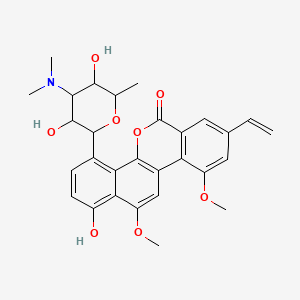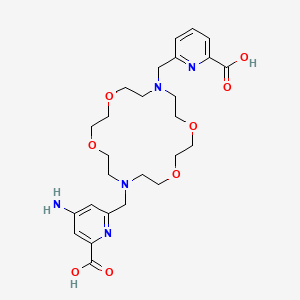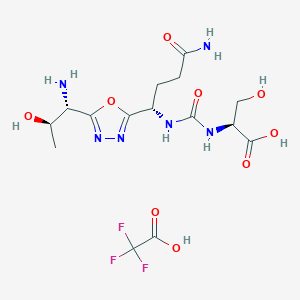![molecular formula C22H16N4O B10814278 5-(1-Methyl-1H-pyrazol-4-yl)-3-(3-(pyridin-4-yl)phenyl)furo[3,2-b]pyridine](/img/structure/B10814278.png)
5-(1-Methyl-1H-pyrazol-4-yl)-3-(3-(pyridin-4-yl)phenyl)furo[3,2-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MU1210, also known as 1-Methyl-4-(9-(3-(pyridin-4-yl)-phenyl)-7-oxa-2-aza-bicyclo[4.3.0]nona-1,3,5,8-tetraen-3-yl)-1H-pyrazole, is a potent and selective inhibitor of cdc-like kinases (cdc2-like kinases) CLK1, CLK2, and CLK4. These kinases are involved in the regulation of RNA splicing through phosphorylation of serine and arginine-rich family of splicing factors .
準備方法
The synthesis of MU1210 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
- Formation of the bicyclic core through a series of cyclization reactions.
- Introduction of the pyrazole ring via condensation reactions.
- Functionalization of the pyridine and phenyl rings through substitution reactions.
Industrial production methods for MU1210 are not widely documented, but they likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact .
化学反応の分析
MU1210 undergoes several types of chemical reactions, including:
Oxidation: MU1210 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound, leading to different reduced forms.
Substitution: Substitution reactions, particularly on the pyridine and phenyl rings, can introduce new functional groups, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
MU1210 has several scientific research applications:
Chemistry: Used as a chemical probe to study the function of cdc-like kinases.
Biology: Helps in understanding the role of RNA splicing in cellular processes.
Medicine: Investigated for its potential in treating diseases related to RNA splicing, such as cancer and neurodegenerative disorders.
Industry: Potential applications in the development of new therapeutic agents targeting cdc-like kinases
作用機序
MU1210 exerts its effects by inhibiting the activity of cdc-like kinases CLK1, CLK2, and CLK4. It binds to the back pocket of these kinases, preventing their phosphorylation activity. This inhibition affects the phosphorylation of serine and arginine-rich family of splicing factors, altering RNA splicing and impacting various cellular processes .
類似化合物との比較
MU1210 is unique in its high selectivity and potency against CLK1, CLK2, and CLK4. Similar compounds include:
MU140: A negative control compound for MU1210.
NVP-BHG712: Another kinase inhibitor with different selectivity profiles.
PP121: A kinase inhibitor with broader activity against multiple kinases.
MU1210 stands out due to its specific binding to the back pocket of CLK kinases, unlike most ATP site-targeting kinase inhibitors .
特性
分子式 |
C22H16N4O |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
5-(1-methylpyrazol-4-yl)-3-(3-pyridin-4-ylphenyl)furo[3,2-b]pyridine |
InChI |
InChI=1S/C22H16N4O/c1-26-13-18(12-24-26)20-5-6-21-22(25-20)19(14-27-21)17-4-2-3-16(11-17)15-7-9-23-10-8-15/h2-14H,1H3 |
InChIキー |
HEAGNKNMQVIVMM-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)C2=NC3=C(C=C2)OC=C3C4=CC=CC(=C4)C5=CC=NC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E,4E,6Z)-8-oxo-8-[(2R,7R,9R,11R)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl]oxyocta-2,4,6-trienoic acid](/img/structure/B10814196.png)

![3-[(2R,3S,4R,6R)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[(4E,6E,9Z)-3-hydroxy-2,6,8,10,12-pentamethyloctadeca-4,6,9-trien-2-yl]pyran-2-one](/img/structure/B10814216.png)
![4-methyl-3-[(2-methyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B10814220.png)

![(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10814246.png)


![3-[3,4-Dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-(3-hydroxy-2,6,8,10,12-pentamethyloctadeca-4,6,9-trien-2-yl)pyran-2-one](/img/structure/B10814261.png)
![(2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10814265.png)

![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[(E)-N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine](/img/structure/B10814271.png)

![N-[1,3-dimethyl-6-[(2R)-2-methylpiperazin-1-yl]-2-oxobenzimidazol-5-yl]-N-ethyl-2-methoxybenzamide;hydrochloride](/img/structure/B10814290.png)